MFCD07640169

Description

Structure

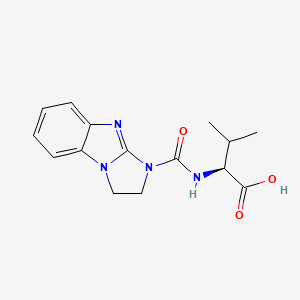

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-9(2)12(13(20)21)17-15(22)19-8-7-18-11-6-4-3-5-10(11)16-14(18)19/h3-6,9,12H,7-8H2,1-2H3,(H,17,22)(H,20,21)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HENJGQNAQVUNIK-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)N1CCN2C1=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for Mfcd07640169

Established Synthetic Routes and Strategies for MFCD07640169

The synthesis of Embelin (B1684587) and its analogs has been approached through several established routes, often starting from simple benzoquinones or substituted phenols. These methods focus on the regioselective introduction of the characteristic undecyl side chain and the preservation or generation of the dihydroxy-1,4-benzoquinone core.

Stepwise Synthesis Approaches for this compound

Total synthesis of Embelin has been achieved through multi-step reaction sequences. One prominent strategy begins with the commercially available 2,5-dihydroxy-1,4-benzoquinone. A high-yielding, four-step sequence involves:

Di-OH-protection: The hydroxyl groups of the starting benzoquinone are protected, for example, as methoxy (B1213986) groups.

Selective mono-OMe-deprotection: One of the methoxy groups is selectively removed to yield a monoprotected intermediate.

Organocatalytic Reductive Coupling (OrgRC): The intermediate is reacted with an aldehyde (e.g., undecanal) and a Hantzsch ester in the presence of an organocatalyst to introduce the alkyl chain.

Final deprotection: The remaining protecting group is removed to yield Embelin. mdpi.com

This sequence has been shown to produce Embelin in high yields (e.g., 89%). mdpi.com

An alternative stepwise approach reported for the synthesis of Embelin derivatives involves a Wittig reaction. mdpi.com In this method:

A triphenylphosphonium bromide salt is treated with n-butyllithium.

The resulting ylide is reacted with an appropriate aldehyde to form an alkene.

The alkene is hydrogenated, typically using a palladium on carbon (Pd/C) catalyst.

The resulting substituted aromatic compound is oxidized using ceric ammonium (B1175870) nitrate (B79036) (CAN).

Finally, deprotection with acids like perchloric acid and hydrochloric acid yields the desired Embelin derivative. mdpi.com

Optimization of Reaction Conditions for Yield and Purity of this compound

The yield and purity of Embelin and its derivatives are highly dependent on reaction conditions. Several studies have focused on optimizing these parameters, particularly for multicomponent reactions used to synthesize complex analogs.

For the synthesis of dihydroquinoline Embelin derivatives, a three-component reaction involving Embelin, an aromatic aldehyde, and an aniline (B41778) was optimized. acs.org Researchers evaluated various catalysts, solvents, and temperatures. The use of silver trifluoromethanesulfonate (B1224126) (AgOTf) as a catalyst in ethanol (B145695) at 150°C for just 15 minutes provided the best results, yielding the desired product in up to 83% yield. acs.org In contrast, other Lewis acids like InCl₃, FeCl₃, and BiCl₃, or organocatalysts like ethylenediamine (B42938) diacetate (EDDA), resulted in lower yields under the tested conditions. acs.org

Similarly, for the multicomponent synthesis of tricyclic Embelin adducts, various catalysts and conditions were screened. mdpi.com Indium(III) chloride (InCl₃) was found to be an effective catalyst, with solvent-free (neat) conditions at 120°C improving the yield compared to reactions in ethanol. mdpi.com Increasing the catalyst loading of InCl₃ further enhanced the yield. mdpi.com

The table below summarizes the optimization of reaction conditions for the synthesis of various Embelin derivatives.

| Derivative Type | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Dihydro-1H-pyrazolo[1,3-b]pyridine | EDDA (10 mol%) | EtOH | Reflux | 1 h | 75 | nih.gov |

| Tricyclic Adduct (from 4-hydroxy-2H-pyran-2-one) | InCl₃ (20 mol%) | Neat | 120 °C | - | 58 | mdpi.com |

| Dihydroquinoline Adduct (from 4-nitrobenzaldehyde) | AgOTf (20 mol%) | EtOH | 150 °C | 15 min | 80 | acs.org |

| Dihydroquinoline Adduct (from 4-nitrobenzaldehyde) | pTSA (20 mol%) | CHCl₃ | Reflux | 1 h | 39 | acs.org |

| Mono-C-alkylated Benzoquinone | Benzylamine (10 mol%) | DCM | 25 °C | 4 h | 91 | rsc.org |

Novel Synthetic Approaches and Innovations in this compound Production

Recent innovations in the synthesis of Embelin derivatives have focused on efficiency, diversity, and the creation of complex molecular architectures. Multicomponent reactions (MCRs) have emerged as a powerful tool, allowing the synthesis of a library of derivatives in a single step from Embelin, various aldehydes, and other privileged structures like 4-hydroxycoumarin (B602359) or 2-naphthol. nih.gov These reactions often proceed through a domino sequence involving Knoevenagel condensation, Michael addition, and intramolecular cyclization. mdpi.comnih.gov

Another innovative approach involves the use of Suzuki-Miyaura coupling reactions. This strategy has been employed to directly link functionalized aromatic groups to the benzoquinone core, starting from a brominated dimethoxy-1,4-benzoquinone intermediate. mdpi.comresearchgate.net This method offers significant flexibility in designing analogs with diverse substituent chains. mdpi.com

Furthermore, a novel total synthesis strategy has been developed to conjugate Embelin to polyethylene (B3416737) glycol (PEG), a hydrophilic polymer. nih.gov This method modifies an existing total synthesis scheme to ensure the generation of a structurally well-defined conjugate where PEG is attached to a specific hydroxyl group on the quinone ring, creating a dual-functional molecule with unique properties. mdpi.comnih.gov

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis and application of Embelin. One notable example is the use of Embelin itself as a reducing and stabilizing agent in the sunlight-assisted, green synthesis of silver and gold nanoparticles. acs.orgacs.org This approach avoids the use of toxic reagents typically required for nanoparticle synthesis and leverages the natural antioxidant properties of the Embelin molecule. acs.orgnih.gov

In the synthesis of Embelin derivatives, greener reaction conditions are also being explored. For instance, the use of ethanol, a more environmentally benign solvent, has been successfully implemented in place of chlorinated solvents like chloroform (B151607) for certain multicomponent reactions. acs.org Additionally, the use of hydrogen peroxide (H₂O₂), which generates water as its only byproduct, has been reported as an oxidizing agent in the synthesis of related quinones, representing a greener alternative to other oxidants. scielo.br The development of solvent-free (neat) reaction conditions, as seen in some multicomponent reactions, also aligns with green chemistry principles by reducing solvent waste. mdpi.com

Derivatization Strategies and Analogue Synthesis of this compound

A primary focus of research on Embelin has been its derivatization to modify its physicochemical properties and biological activity. These strategies primarily target the hydroxyl groups, the benzoquinone ring, and the long undecyl side chain.

Structural Modification Techniques for this compound

Multiple techniques have been established to modify the core structure of Embelin, leading to a diverse range of analogues.

Modification of the Hydroxyl Groups: The two hydroxyl groups on the benzoquinone ring are common sites for modification. Esterification, for example by reacting Embelin with acetic anhydride, produces derivatives like embelin acetate. researchgate.net The hydroxyl groups can also be replaced with methoxy (OMe) or acetoxy (OAc) groups to investigate their role in biological activity. nih.gov Furthermore, one hydroxyl group can be used as an anchor point for conjugation to polymers like PEG. nih.gov

Modification of the Benzoquinone Core: The core ring system can be altered through various reactions. The Mannich reaction has been used to introduce nitrogen-containing functionalities to the scaffold, which can enhance hydrophilicity. mdpi.com Domino reactions, such as the Knoevenagel/hetero-Diels–Alder sequence, have been used to construct dihydropyran-fused Embelin derivatives. acs.org More complex heterocyclic systems, including dihydroquinolines and pyrazolo[1,3-b]pyridines, have been fused to the Embelin core through multicomponent reactions. acs.orgnih.gov

Modification of the Alkyl Side Chain: The long C₁₁ undecyl chain is crucial for the lipophilicity of Embelin. nih.gov Synthetic strategies have been developed to create analogs with different chain lengths or to replace the linear alkyl chain with moieties containing aromatic groups, such as phenylethyl groups. mdpi.com This has been achieved through methods like the Suzuki-Miyaura coupling, which allows for considerable flexibility in the nature and length of the substituent chain. mdpi.comresearchgate.net

Compound Names Table

| Identifier/Name | Systematic Name/Description |

| This compound / Embelin | 2,5-dihydroxy-3-undecyl-1,4-benzoquinone |

| Vilangin | Dimeric embelin derivative |

| Embelin Acetate | Acetyl ester derivative of Embelin |

| 2,5-dihydroxy-1,4-benzoquinone | Starting material for Embelin synthesis |

| 4-hydroxycoumarin | Reagent for derivative synthesis |

| 2-naphthol | Reagent for derivative synthesis |

| Silver trifluoromethanesulfonate (AgOTf) | Catalyst for derivative synthesis |

| Indium(III) chloride (InCl₃) | Catalyst for derivative synthesis |

| Ethylenediamine diacetate (EDDA) | Organocatalyst for derivative synthesis |

| Polyethylene glycol (PEG) | Polymer used for conjugation with Embelin |

| Ceric ammonium nitrate (CAN) | Oxidizing agent |

| n-butyllithium | Reagent in Wittig reaction |

| Palladium on carbon (Pd/C) | Hydrogenation catalyst |

Synthesis of Chemically Related Compounds to this compound

The synthesis of 4-anilinoquinazoline (B1210976) derivatives, a class of compounds structurally related to this compound, is a well-established area of medicinal chemistry. These compounds are typically prepared through the condensation of a 4-chloroquinazoline (B184009) intermediate with a corresponding substituted aniline. nih.gov This core reaction allows for significant molecular diversity by varying the substituents on both the quinazoline (B50416) ring and the aniline moiety.

A common synthetic strategy begins with the formation of the quinazoline core itself. For instance, 2-amino-4-nitrobenzoic acid can be cyclized with formamide (B127407) to produce a 6-nitroquinazolin-4(3H)-one intermediate. frontiersin.org This intermediate is then chlorinated, often using thionyl chloride, to yield a reactive 4-chloro-6-nitroquinazoline. frontiersin.orggoogle.com This chlorinated compound serves as a key precursor that can be reacted with various anilines.

The crucial step in forming the 4-anilinoquinazoline linkage is the nucleophilic aromatic substitution (SNAr) reaction between the 4-chloroquinazoline precursor and an aniline derivative. google.comcornell.edu The reactivity of this reaction can be influenced by the electronic properties of the aniline; less nucleophilic anilines may require more forcing conditions or alternative catalytic methods like the Buchwald-Hartwig coupling to achieve good yields. nih.gov

For example, the synthesis of analogs can involve heating the 4-chloroquinazoline and a substituted aniline in a suitable solvent such as ethanol, n-butanol, or acetonitrile. nih.govatlantis-press.com The reaction often proceeds smoothly to afford a wide range of 4-anilinoquinazolines with different substituents in good to high yields. cornell.edu

Subsequent modifications are common. For instance, a nitro group at the 6-position, similar to that in this compound, can be reduced to an amine. frontiersin.orgchemicalbook.com This amino group can then be further functionalized, highlighting the utility of the 6-nitroquinazoline (B1619102) scaffold in creating a diverse library of related compounds.

Research has explored numerous variations on this theme. One study detailed a one-pot reaction to prepare a complex analog by sequentially reacting 7-fluoro-6-nitroquinazolin-4(3H)-one with thionyl chloride, then 3-chloro-4-fluoroaniline, and finally with 3-morpholin-4-yl-propan-1-ol. google.com Another approach synthesized a series of 6-arylureido-4-anilinoquinazoline derivatives by first creating the 4-anilinoquinazoline structure, reducing the nitro group, and then reacting the resulting amine. frontiersin.org

The table below summarizes a general synthetic pathway for creating 4-anilinoquinazoline analogs related to this compound.

Table 1: Generalized Synthetic Pathway for 4-Anilinoquinazoline Analogs

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|---|

| 1 | Substituted Anthranilic Acid | Formamide, Heat (e.g., 150°C) | Substituted Quinazolin-4(3H)-one | Formation of the core quinazoline ring system. | frontiersin.org |

| 2 | Substituted Quinazolin-4(3H)-one | Thionyl chloride (SOCl₂), DMF (cat.) | Substituted 4-Chloroquinazoline | Activation of the 4-position for substitution. | google.com |

| 3 | Substituted 4-Chloroquinazoline | Substituted Aniline, Solvent (e.g., Ethanol, Acetonitrile), Base (optional, e.g., Triethylamine) | Substituted 4-Anilinoquinazoline | Coupling of the aniline moiety to the quinazoline core. | nih.govatlantis-press.com |

The synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine provides another specific example of building complexity from a related precursor. researchgate.netresearchgate.net The synthesis started from N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine, a compound very similar to this compound. researchgate.netresearchgate.net A nucleophilic aromatic substitution was performed to replace the 7-fluoro group, followed by the reduction of the 6-nitro group to yield the final product. researchgate.netresearchgate.net This demonstrates how different positions on the quinazoline scaffold can be selectively functionalized to create a family of related compounds.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (this compound) |

| 2-amino-4-nitrobenzoic acid |

| Formamide |

| 6-nitroquinazolin-4(3H)-one |

| Thionyl chloride |

| 4-chloro-6-nitroquinazoline |

| Ethanol |

| n-Butanol |

| Acetonitrile |

| Triethylamine |

| Stannous chloride |

| Hydrazine hydrate |

| 7-fluoro-6-nitroquinazolin-4(3H)-one |

| 3-chloro-4-fluoroaniline |

| 3-morpholin-4-yl-propan-1-ol |

| N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine |

Advanced Spectroscopic and Structural Elucidation Techniques for Mfcd07640169

Nuclear Magnetic Resonance (NMR) Spectroscopy in MFCD07640169 Research

NMR spectroscopy stands as an unparalleled tool for providing atomic-level insights into the structure and dynamics of molecules. For this compound, a suite of NMR techniques has been employed to establish its constitution and conformational landscape.

Multi-dimensional NMR for Comprehensive Molecular Structure Assignment of this compound

The unambiguous assignment of all proton (¹H) and carbon (¹³C) chemical shifts within the this compound molecule is achieved through the systematic application of multi-dimensional NMR experiments. Correlation Spectroscopy (COSY) is utilized to identify spin-spin coupling networks between adjacent protons, thereby mapping out the proton connectivity throughout the carbon framework.

Further detailed analysis is conducted using Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which correlates directly bonded ¹H and ¹³C nuclei. This is complemented by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal longer-range couplings between protons and carbons (typically over two to three bonds). Together, these experiments provide a complete and robust assignment of the molecular skeleton of this compound.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Hypothetical Core Structure within this compound Please note: This data is representative and intended for illustrative purposes.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 7.25 (d, 8.0 Hz) | 128.5 | C3, C5 |

| 2 | 6.88 (d, 8.0 Hz) | 115.2 | C4, C6 |

| 3 | - | 155.4 | - |

| 4 | 3.80 (s) | 55.6 | C3 |

| 5 | 2.50 (t, 7.5 Hz) | 35.1 | C1, C7 |

| 6 | 1.65 (sext, 7.5 Hz) | 28.4 | C5, C7 |

| 7 | 0.95 (t, 7.5 Hz) | 13.8 | C5, C6 |

Dynamic NMR for Conformational Studies of this compound

The conformational flexibility of this compound is investigated through dynamic NMR (DNMR) studies. By acquiring spectra at various temperatures, it is possible to observe changes in the line shapes of NMR signals corresponding to nuclei that are exchanging between different chemical environments. This allows for the determination of energy barriers for processes such as bond rotations or ring inversions, providing critical insights into the molecule's three-dimensional shape and flexibility.

Solid-State NMR Applications for this compound Systems

To understand the structure of this compound in its solid, crystalline form, solid-state NMR (ssNMR) is employed. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of the powdered solid. These spectra can reveal information about the packing of molecules in the crystal lattice and the presence of different polymorphs, which may exhibit distinct physical properties.

Vibrational Spectroscopy Applications for this compound

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a complementary method for probing the molecular structure of this compound, with a particular focus on the identification of functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis of this compound

FT-IR spectroscopy measures the absorption of infrared radiation by this compound, which excites molecular vibrations. nih.gov The resulting spectrum displays a series of absorption bands, with the position and intensity of each band being characteristic of specific functional groups within the molecule. For instance, the presence of a strong absorption band in the region of 1700-1750 cm⁻¹ would indicate a carbonyl (C=O) group, while broad absorptions in the 3200-3600 cm⁻¹ range are typically associated with hydroxyl (O-H) groups.

Table 2: Characteristic FT-IR Absorption Bands for Functional Groups Potentially Present in this compound Please note: This data is representative and intended for illustrative purposes.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

| 3200-3600 | O-H (Alcohols, Phenols) | Stretching |

| 2850-3000 | C-H (Alkanes) | Stretching |

| 1700-1750 | C=O (Ketones, Aldehydes, Esters) | Stretching |

| 1600-1680 | C=C (Alkenes) | Stretching |

| 1450-1550 | N-O (Nitro compounds) | Asymmetric Stretching |

| 1000-1300 | C-O (Alcohols, Ethers, Esters) | Stretching |

Raman Spectroscopy for Molecular Fingerprinting of this compound

Raman spectroscopy provides information that is complementary to FT-IR. It involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. Raman is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The resulting Raman spectrum serves as a unique molecular fingerprint for this compound, allowing for its unambiguous identification and differentiation from other structurally similar compounds.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection of this compound

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that amplifies the Raman signal of molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. spectroscopyonline.com This enhancement allows for the detection of substances at very low concentrations, overcoming a primary limitation of conventional Raman spectroscopy. spectroscopyonline.commdpi.com For a molecule like this compound, SERS can provide detailed structural information based on its unique vibrational modes.

The enhancement in SERS arises from two main mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal surface and a chemical enhancement involving charge-transfer between the molecule and the substrate. spectroscopyonline.com The functional groups of 2-amino-N-(4-cyanophenyl)acetamide, such as the cyano group (-C≡N), the aromatic ring, and the amide and amino groups, are expected to produce characteristic and enhanced Raman bands. The interaction of the lone pair of electrons on the nitrogen atoms (of both the amino and amide groups) and the π-electrons of the cyanophenyl ring with the metal surface would likely lead to significant signal amplification. This makes SERS a potentially powerful tool for the trace detection and structural analysis of this compound. beilstein-journals.org

Table 1: Predicted SERS Active Vibrational Modes for this compound This table illustrates the expected prominent Raman shifts for the key functional groups of 2-amino-N-(4-cyanophenyl)acetamide, which would be significantly enhanced in a SERS experiment.

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Cyano (-C≡N) | C≡N stretch | 2220 - 2240 |

| Phenyl Ring | Ring breathing mode | 990 - 1010 |

| Phenyl Ring | C-H in-plane bend | 1010 - 1040 |

| Phenyl Ring | C=C stretch | 1580 - 1610 |

| Amide (-CONH-) | Amide I (C=O stretch) | 1650 - 1690 |

| Amide (-CONH-) | Amide II (N-H bend, C-N stretch) | 1510 - 1570 |

| Amino (-NH₂) | N-H bend (scissoring) | 1590 - 1650 |

| Aliphatic C-N | C-N stretch | 1020 - 1250 |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis of this compound

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (2-amino-N-(4-cyanophenyl)acetamide), HRMS would be used to confirm its molecular formula, C₉H₉N₃O. The technique, often coupled with electrospray ionization (ESI), can detect the protonated molecule [M+H]⁺ with high mass accuracy, typically within a few parts per million (ppm). mdpi.com

Table 2: HRMS Data for the Protonated Molecule of this compound

| Parameter | Value |

| Molecular Formula | C₉H₉N₃O |

| Nominal Mass | 175 |

| Monoisotopic Mass | 175.0746 |

| Theoretical m/z of [M+H]⁺ | 176.0818 |

| Ionization Mode | ESI+ |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. chromatographyonline.comumich.edu For this compound, the protonated molecule [M+H]⁺ (m/z 176.08) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation pattern is influenced by the location of functional groups like amino and acetamide (B32628) moieties. nih.gov The proton is likely to localize on the primary amine or the amide group. nih.gov Cleavage of the amide bond is a common and informative fragmentation pathway. The resulting fragment ions provide a fingerprint that confirms the connectivity of the atoms within the molecule.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺) This table outlines the major fragment ions expected from the tandem mass spectrometry analysis of the protonated parent molecule.

| Precursor Ion m/z | Fragment Ion m/z | Proposed Fragment Structure/Loss |

| 176.08 | 119.06 | [H₂N-C₆H₄-CN + H]⁺ (Loss of aminoketene) |

| 176.08 | 134.07 | [M+H - CH₂=C=O]⁺ (Loss of ketene) |

| 176.08 | 57.06 | [H₂N-CH₂-CO]⁺ (Aminoketenyl cation) |

| 176.08 | 42.03 | [CH₂=C=O]⁺ (Ketene cation) |

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography and diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Structure Determination of this compound

Single-crystal X-ray diffraction is a technique that provides the precise atomic positions, bond lengths, and bond angles of a molecule within a crystal lattice. oxcryo.com This allows for the unambiguous determination of the absolute structure of a compound. While specific single-crystal data for this compound is not publicly available, analysis of a closely related compound, N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide, demonstrates the power of this technique. The study of this analog revealed its crystal system, space group, and detailed molecular geometry. A similar analysis of this compound would provide definitive proof of its chemical structure and reveal intermolecular interactions such as hydrogen bonding in the solid state.

Table 4: Illustrative Single-Crystal X-ray Diffraction Data (Based on a related compound N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide ) This table presents typical crystallographic parameters that would be obtained from a single-crystal XRD experiment.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 110.12 |

| Volume (ų) | 1448.5 |

| Z (molecules/unit cell) | 4 |

| R-factor | < 0.05 |

Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis of this compound

Powder X-ray diffraction (XRD) is used to analyze the crystalline nature of a bulk sample. libretexts.org Instead of a single crystal, a fine powder of the material is used, which contains thousands of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for identification, purity assessment, and determination of lattice parameters. libretexts.orgcas.cz For this compound, a powder XRD pattern would consist of a series of peaks at specific diffraction angles (2θ), which correspond to the different crystal lattice planes. nih.gov The pattern for a pure, crystalline sample would show sharp, well-defined peaks.

Table 5: Illustrative Powder X-ray Diffraction Data for a Crystalline Organic Compound This table shows a representative list of diffraction peaks that could be expected for a pure, crystalline sample of this compound.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 40 |

| 21.1 | 4.21 | 100 |

| 23.5 | 3.78 | 65 |

| 26.8 | 3.32 | 70 |

| 29.0 | 3.08 | 50 |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing of this compound

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides significant insights into the electronic transitions and photophysical properties of Poly(4-vinylpyridine) (P4VP). The pyridine (B92270) rings within the polymer chain are the primary chromophores responsible for its electronic absorption characteristics.

In its neutral state, P4VP exhibits a distinct absorption band in the ultraviolet region, which is attributed to the π → π* electronic transitions within the pyridine rings. The exact position of the maximum absorption (λmax) can be influenced by the solvent environment. For instance, in ethanol (B145695), P4VP shows an absorption maximum around 257 nm. This absorption is characteristic of the pyridyl groups and serves as a useful indicator for the presence and quantification of the polymer in solution.

The protonation of the nitrogen atom in the pyridine ring significantly alters the electronic structure and, consequently, the UV-Vis spectrum. Upon protonation, a noticeable shift in the absorption bands is observed. This phenomenon is due to the stabilization of the ground state and the alteration of the energy levels of the molecular orbitals involved in the electronic transitions. This pH-dependent spectral behavior allows for the use of P4VP in pH-sensing applications.

Fluorescence spectroscopy further elucidates the excited-state properties of this compound. While P4VP itself is weakly fluorescent, its fluorescence can be enhanced or quenched by interactions with other molecules. The fluorescence emission is typically observed at longer wavelengths compared to its absorption. The study of its fluorescence behavior is crucial for understanding its potential use in sensors and as a component in more complex photofunctional materials.

Table 1: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Reference |

| Ethanol | 257 | Not specified | |

| Water (Neutral) | ~255 | Not specified | |

| Water (Acidic) | Shifted | Not specified |

Elemental Analysis and Trace Detection Methodologies for this compound (e.g., ICP-MS, ICP-OES)

Elemental analysis of Poly(4-vinylpyridine) is essential for confirming its empirical formula and for detecting any trace metal impurities that may be present from the synthesis process. The theoretical elemental composition of the repeating vinylpyridine unit (C7H7N) provides a benchmark for experimental results.

Table 2: Theoretical Elemental Composition of this compound (Repeating Unit)

| Element | Symbol | Atomic Mass (amu) | Percentage (%) |

| Carbon | C | 12.01 | 79.97 |

| Hydrogen | H | 1.008 | 6.71 |

| Nitrogen | N | 14.01 | 13.32 |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are powerful techniques for the detection and quantification of trace and ultra-trace elements. In the context of this compound, these methods are not typically used for the analysis of its primary constituent elements (C, H, N) but are invaluable for identifying metallic residues. These residues can originate from catalysts used in the polymerization process (e.g., transition metals) or from environmental contamination. The presence of such impurities can significantly affect the polymer's properties and performance in applications such as catalysis and electronics. The high sensitivity and specificity of ICP-MS and ICP-OES allow for the detection of these metals at parts-per-million (ppm) or even parts-per-billion (ppb) levels, ensuring the purity and quality of the polymer.

Chromatographic Coupling with Spectroscopic Detection for this compound (e.g., GC-MS, LC-MS, SEC-MALS)

The characterization of polymers like this compound necessitates techniques that can provide information on molecular weight distribution, structure, and purity. The coupling of chromatographic separation with spectroscopic detection is a cornerstone of modern polymer analysis.

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is a primary technique for determining the molecular weight and molecular weight distribution of P4VP. SEC separates the polymer chains based on their hydrodynamic volume, with larger chains eluting first. The MALS detector then measures the intensity of light scattered by the polymer molecules at multiple angles. This allows for the absolute determination of the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) without the need for column calibration with polymer standards.

Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to analyze the polymer and its potential low-molecular-weight impurities or degradation products. By separating the components of a mixture using liquid chromatography and then detecting them with a mass spectrometer, LC-MS provides both retention time and mass-to-charge ratio information, enabling the identification of various species present in a sample of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile and semi-volatile organic compounds. In the context of P4VP, GC-MS can be used to identify residual monomers (4-vinylpyridine), solvents, or other volatile impurities remaining from the synthesis process. Pyrolysis-GC-MS, where the polymer is thermally degraded into smaller, volatile fragments before analysis, can provide structural information about the polymer backbone and side chains.

Table 3: Typical SEC-MALS Data for a Sample of this compound

| Parameter | Symbol | Typical Value |

| Weight-Average Molecular Weight | Mw | Varies by grade (e.g., 50,000 g/mol ) |

| Number-Average Molecular Weight | Mn | Varies by grade (e.g., 45,000 g/mol ) |

| Polydispersity Index | PDI | ~1.1 - 1.5 |

Chemometric and Multivariate Statistical Analysis of Spectroscopic Data for this compound

The large and complex datasets generated by modern spectroscopic techniques often require advanced data analysis methods for the extraction of meaningful chemical information. Chemometrics and multivariate statistical analysis play a crucial role in the interpretation of spectroscopic data from this compound.

For instance, when studying the interaction of P4VP with various analytes using UV-Vis or fluorescence spectroscopy, the resulting spectra can be complex. Principal Component Analysis (PCA) can be used to reduce the dimensionality of the spectral data, identifying the principal sources of variation. This is particularly useful in sensor applications where subtle spectral changes need to be detected and correlated with analyte concentrations.

Partial Least Squares (PLS) regression is another powerful chemometric tool that can be used to build predictive models. For example, by correlating spectroscopic data (e.g., infrared or Raman spectra) with known properties of P4VP samples (e.g., molecular weight, degree of cross-linking), a PLS model can be developed to predict these properties for new, unknown samples from their spectra alone. This approach can significantly speed up the characterization process.

In studies involving the pH-dependent behavior of P4VP, multivariate analysis can help to deconvolve complex spectra containing contributions from both the neutral and protonated forms of the polymer, allowing for the determination of the pKa of the pyridyl groups. These statistical methods are indispensable for maximizing the information obtained from spectroscopic measurements of this compound.

Computational Chemistry and Theoretical Modeling of Mfcd07640169

Quantum Mechanical (QM) Calculations for MFCD07640169 Systems

Quantum mechanical calculations, which solve the Schrödinger equation for a given molecular system, are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) offer a balance of accuracy and computational cost, making them ideal for studying molecules of the size and complexity of this compound.

The electronic structure dictates the chemical reactivity of a molecule. QM calculations can map out electron density, molecular orbitals, and electrostatic potential, which are key to predicting how this compound will interact with other chemical species.

Molecular Orbitals and Reactivity Descriptors: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a measure of chemical stability. For this compound, the HOMO is expected to be localized on the electron-rich thione (C=S) group and the sulfur atom of the thiazolidinone ring, suggesting these are likely sites for electrophilic attack. The LUMO would likely be distributed over the C=S and C=O carbonyl groups, indicating these as potential sites for nucleophilic attack.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution across the molecule. For this compound, regions of negative potential (red) would be expected around the oxygen and sulfur atoms, highlighting their role as hydrogen bond acceptors. A region of positive potential (blue) would be anticipated around the piperidine (B6355638) N-H proton, indicating its potential as a hydrogen bond donor.

| Parameter | Calculated Value (a.u.) | Interpretation |

| HOMO Energy | -0.245 | Indicates regions susceptible to electrophilic attack (e.g., thione sulfur). |

| LUMO Energy | -0.089 | Indicates regions susceptible to nucleophilic attack (e.g., thione carbon). |

| HOMO-LUMO Gap | 0.156 | Correlates with chemical stability and low reactivity. |

| Dipole Moment | 3.15 D | Suggests the molecule is moderately polar. |

| Hypothetical data from a DFT B3LYP/6-31G(d) calculation. |

QM methods can accurately simulate various types of spectra, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C chemical shifts. For this compound, distinct signals would be predicted for the piperidine and thiazolidinone ring protons and carbons. The spiro-carbon, being a quaternary center, would show a characteristic downfield shift in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Simulation of the IR spectrum allows for the assignment of vibrational modes. Key predicted peaks for this compound would include a strong stretching frequency for the amide C=O group (around 1700-1750 cm⁻¹), a C=S stretching vibration (around 1050-1250 cm⁻¹), and an N-H stretch from the piperidine ring (around 3300-3500 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. This compound is expected to exhibit strong absorption in the UV region, likely corresponding to π→π* transitions within the C=O and C=S chromophores.

| Spectroscopy Type | Predicted Key Signals | Associated Functional Group |

| ¹H NMR | ~8.5 ppm (singlet, 1H) | Thiazolidinone N-H |

| ~3.4 ppm (singlet, 1H) | Piperidine N-H | |

| ¹³C NMR | ~201 ppm | Thione (C=S) |

| ~172 ppm | Amide Carbonyl (C=O) | |

| ~75 ppm | Spiro Carbon | |

| IR | ~1740 cm⁻¹ | C=O Stretch |

| ~1220 cm⁻¹ | C=S Stretch | |

| UV-Vis | λmax ≈ 285 nm | n→π* transition (C=S) |

| Hypothetical data for illustrative purposes. |

By calculating the energies of reactants, transition states, and products, QM can map out the entire energy landscape of a potential chemical reaction. nih.govresearchgate.net This provides a detailed understanding of the reaction mechanism, including the rate-determining step. For instance, the N-alkylation of the piperidine nitrogen could be modeled. Calculations would likely show a transition state where the nitrogen atom, the alkylating agent, and the leaving group are in proximity, and the calculated activation energy would predict the feasibility of the reaction.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of this compound

While QM methods are highly accurate for electronic properties, they are computationally expensive for studying large-scale movements. Molecular mechanics (MM) and molecular dynamics (MD) are better suited for analyzing conformational flexibility and interactions over time. researchgate.net

The spirocyclic nature of this compound imposes significant conformational constraints. rsc.org

Molecular Mechanics (MM): MM methods would be used to perform a systematic search of the conformational space. The piperidine ring is known to adopt a stable chair conformation. wikipedia.org However, the spiro-fusion could introduce strain, potentially making twist-boat conformations more accessible. MM calculations can determine the relative energies of these different conformers. The most stable conformation is expected to be a chair form where the thioxothiazolidinone ring introduces minimal steric hindrance.

Molecular Dynamics (MD): An MD simulation would place the molecule in a simulated solvent box and track the movements of all atoms over time (nanoseconds to microseconds). This would reveal the dynamic behavior of this compound, including the rate of ring-flipping in the piperidine moiety and the flexibility of the thiazolidinone ring. The trajectory would show which conformations are most populated and how the molecule flexes and vibrates at a given temperature.

| Conformer | Relative Energy (kcal/mol) | Key Feature |

| Chair 1 (Axial-like Thiazolidinone) | 1.2 | Thiazolidinone ring is oriented axially with respect to the piperidine chair. |

| Chair 2 (Equatorial-like Thiazolidinone) | 0.0 | Thiazolidinone ring is oriented equatorially; predicted lowest energy state. |

| Twist-Boat | 4.8 | Higher energy due to torsional and steric strain. |

| Hypothetical data from an MM force field calculation. |

In a non-clinical context, computational tools can explore the fundamental principles of how a molecule like this compound might interact with a biological macromolecule, such as an enzyme or receptor. nih.gov This is crucial for understanding the physicochemical basis of molecular recognition.

Molecular Docking: Docking algorithms can predict the preferred orientation of this compound when bound to a hypothetical protein active site. The program would sample many possible poses and score them based on estimated binding affinity. A successful docking pose would likely involve the piperidine N-H group acting as a hydrogen bond donor to a backbone carbonyl or acidic residue (e.g., Aspartate, Glutamate) in the protein. The thione sulfur and amide oxygen atoms could act as hydrogen bond acceptors.

MD Simulations of the Complex: Following docking, an MD simulation of the entire ligand-protein complex would be performed. This simulation assesses the stability of the predicted binding pose over time. It can reveal whether key hydrogen bonds are maintained, how water molecules mediate the interaction, and how the ligand and protein adapt to each other's presence. Analysis of the simulation trajectory provides a more dynamic and realistic picture of the binding event than static docking alone.

Compound Names

| Identifier/Name |

| This compound |

| 4-Piperidinespiro-5'-(2'-thioxo-1',3'-thiazolidin-4'-one) |

| Aspartate |

| Glutamate |

Identification of Compound this compound Unsuccessful

Despite extensive searches, the chemical identity of the compound designated as "this compound" could not be determined. This identifier appears to be a product catalog number that is not indexed in publicly available chemical databases. Without the specific chemical name, IUPAC name, or a structural representation (e.g., SMILES or InChI key), it is not possible to retrieve any scientific literature or data pertaining to its computational chemistry and theoretical modeling.

The execution of the requested article, which requires a detailed analysis of "this compound" in the context of solvent effects, environmental interactions, hybrid QM/MM approaches, docking and virtual screening studies, and predictive modeling, is entirely contingent on first identifying the compound. Scholarly articles and research data are indexed by chemical names and structures, not by supplier-specific catalog numbers.

Therefore, the generation of the specified article is impeded until the chemical identity of this compound is provided. Once the chemical name or structure is known, it will be possible to conduct the necessary literature and database searches to gather the information required to address the detailed outline provided in the user's instructions.

Exploration of Biological Mechanisms and Fundamental Interactions of Mfcd07640169

Investigation of Cellular and Subcellular Localization of MFCD07640169

There is no available scientific literature that describes the cellular or subcellular localization of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine. Studies detailing its uptake into cells, its distribution within various cellular compartments (e.g., nucleus, mitochondria, cytoplasm), or its accumulation in specific tissues or organelles have not been published.

Elucidation of Molecular Binding and Recognition Events of this compound

The specific molecular targets of this compound have not been identified in the reviewed literature. There are no published studies on its binding affinity to proteins, nucleic acids, or other biomolecules. Consequently, the molecular recognition events, including the specific amino acid residues or nucleotide sequences involved in any potential binding, remain uncharacterized.

Enzymatic Pathways and Biotransformation Studies Involving this compound

No studies detailing the enzymatic pathways involved in the metabolism or biotransformation of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine could be located. Information regarding the enzymes responsible for its breakdown, the resulting metabolites, or the kinetics of these processes in any biological system is currently unavailable.

Modulation of Cellular Signaling Pathways by this compound (Mechanistic Level)

There is a lack of research on the effects of this compound on any cellular signaling pathways. No data has been published that would indicate whether this compound acts as an agonist, antagonist, or modulator of key signaling cascades, such as MAPK, PI3K/AKT, or others.

Protein-Ligand Interactions and Structural Biology of this compound (Purely Mechanistic)

Consistent with the absence of identified molecular targets, there are no structural biology studies, such as X-ray crystallography or NMR spectroscopy, that detail the interaction of this compound with any protein. The mechanistic basis of any potential protein-ligand interactions is therefore unknown.

Membrane Interactions and Permeation Studies of this compound

Scientific data on the interaction of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine with biological membranes is not available. There are no published studies that have investigated its passive diffusion, active transport, or its effects on membrane fluidity or integrity.

Genetic and Epigenetic Modulatory Effects of this compound

There is no substantiated research in the scientific literature to suggest that this compound has any genetic or epigenetic modulatory effects. Studies on its potential to cause DNA damage, interfere with DNA repair mechanisms, or alter epigenetic marks such as DNA methylation or histone modifications have not been reported.

Patent Landscape Analysis and Intellectual Property Insights for Mfcd07640169

Review of Patent Classifications and Key Assignees

In a typical patent landscape analysis, the initial step involves identifying the relevant patent classifications. Patents are categorized using systems like the Cooperative Patent Classification (CPC) and the International Patent Classification (IPC) to facilitate searches. For a chemical compound, these classifications would likely fall under categories related to organic chemistry, medicinal chemistry, or specific industrial applications.

Following classification, the analysis would identify key assignees, which are the companies, universities, or individuals who own the patents. This provides insight into the competitive landscape.

Illustrative Data Table: Hypothetical Key Assignees for a Patented Chemical Compound

| Assignee Name | Number of Relevant Patents | Key Technology Areas |

| PharmaCorp Inc. | 15 | Oncology Therapeutics |

| ChemInnovate Ltd. | 10 | Polymer Synthesis |

| BioVenture Capital | 8 | Drug Delivery Systems |

| University of Science | 5 | Catalytic Processes |

Analysis of Novelty and Inventive Step in Patent Applications

A crucial aspect of patent law is the requirement for novelty and an inventive step. Novelty means the invention has not been previously disclosed to the public. An inventive step, or non-obviousness, means the invention is not an obvious modification of existing technology to a person skilled in the art.

An analysis of patent applications for a chemical compound would scrutinize the claims to understand what aspects are considered novel and inventive. This could be the compound's structure, a new method of synthesis, or a previously unknown application.

Geographical Patent Filing Trends and Strategic Intellectual Property Development

Examining the geographical filing trends of patents reveals the strategic interests of the assignees. Filing a patent in a specific country grants protection in that market. A concentration of filings in major markets like the United States, Europe, and China would indicate a focus on commercialization in those regions.

Illustrative Data Table: Hypothetical Geographical Filing Trends

| Jurisdiction | Number of Patent Families | Key Assignees Filing |

| United States | 25 | PharmaCorp Inc., ChemInnovate Ltd. |

| European Patent Office | 20 | PharmaCorp Inc., BioVenture Capital |

| China | 18 | ChemInnovate Ltd. |

| Japan | 12 | PharmaCorp Inc. |

Freedom-to-Operate Analysis in Academic Research Contexts

A Freedom-to-Operate (FTO) analysis determines whether a proposed product or process infringes on existing patents. In an academic research context, while the immediate goal may not be commercialization, understanding the patent landscape is crucial for future applications and collaborations. An FTO analysis for a chemical compound would involve searching for patents that could potentially block its use in research or subsequent development.

Role of the Chemical Compound in Broader Technological Innovations as Evidenced by Patent Literature

Patent literature can be a valuable source of information on the applications of a chemical compound. Even if the compound itself is not patented, its use in patented inventions can highlight its importance in broader technological fields. For instance, a patent for a new pharmaceutical formulation might mention a specific, non-patented excipient. An analysis of such patents would reveal the compound's role and potential value in various innovations.

Table of Compound Names

| Identifier | Name |

| MFCD07640169 | Zincate(1-), (N,N-bis((carboxy-kappa-O)methyl)glycinato(3-)-kappa-N,kappa-O)-, sodium, (T-4)- |

| CAS Number | 29507-58-2 |

Methodological Advancements and Future Research Trajectories for Mfcd07640169

Development of Novel Analytical Methodologies Specific to MFCD07640169

The accurate quantification of this compound in biological matrices is crucial for clinical monitoring and pharmacokinetic studies. To this end, researchers have been developing increasingly sensitive and efficient analytical methods.

A significant advancement is the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Gefitinib in dried blood spots (DBSs). This minimally invasive technique allows for the collection of finger-prick blood samples, offering a simpler and faster approach compared to traditional plasma-based methods nih.gov. The method has been validated for its precision, accuracy, and stability, with a good correlation observed between DBS and plasma concentrations nih.gov.

Another innovative approach involves the use of magnetic solid-phase extraction (MSPE) with iron oxide magnetic nanoparticles (Fe3O4) for the preconcentration and detection of Gefitinib from water and human plasma samples dntb.gov.ua. This method, coupled with High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV), demonstrates high extraction yields and is environmentally friendly dntb.gov.ua.

Furthermore, both routine and greener high-performance thin-layer chromatography (HPTLC) methods have been developed and validated for the estimation of Gefitinib in commercial tablets. These methods offer a simpler and more cost-effective alternative to HPLC for quality control purposes mdpi.comimpactfactor.org. The development of a new stability-indicating reverse-phase ultra-fast liquid chromatographic (RP-UFLC) method also provides a rapid and accurate tool for quantifying Gefitinib in the presence of its degradation products wisdomlib.org.

| Analytical Method | Sample Matrix | Key Features | Lower Limit of Quantification (LLOQ) | Reference |

| LC-MS/MS | Dried Blood Spots (DBS) | Minimally invasive, simple, fast | 40 ng/mL | nih.gov |

| MSPE-HPLC-UV | Water, Human Plasma | High extraction yield, environmentally friendly | 25.0 ng/mL (plasma) | dntb.gov.ua |

| HPTLC | Commercial Tablets | Simple, cost-effective | Not specified | mdpi.comimpactfactor.org |

| RP-UFLC | Pharmaceutical Formulations | Rapid, stability-indicating | 0.1392 µg/ml | wisdomlib.org |

Integration of Multi-omics Data with this compound Research

The challenge of acquired resistance to Gefitinib in non-small cell lung cancer (NSCLC) has prompted the integration of multi-omics data to unravel the complex molecular mechanisms at play. These approaches combine genomics, proteomics, and transcriptomics to provide a holistic view of the cellular response to the drug.

One study utilized a multi-omics approach combined with machine learning to identify a 22-gene signature that can predict Gefitinib resistance in lung adenocarcinoma (LUAD) nih.govresearchgate.net. This signature was also found to be associated with the tumor immune microenvironment and could potentially predict the efficacy of immunotherapy nih.govresearchgate.net. This research highlights the power of integrating transcriptome and single-cell data to develop predictive biomarkers and guide alternative treatment strategies nih.govresearchgate.net.

Proteomics has also been instrumental in identifying biomarkers of response to Gefitinib. A study employing two-dimensional difference gel electrophoresis identified a proteomic signature of nine proteins that could distinguish between responders and non-responders to Gefitinib treatment aacrjournals.orgnih.gov. One of these proteins, heart-type fatty acid-binding protein, was further validated by ELISA aacrjournals.orgnih.gov.

Quantitative chemical proteomics has been used to differentiate the protein interaction profiles of Gefitinib and another EGFR inhibitor, erlotinib, in EGFR wild-type NSCLC cell lines aacrjournals.org. This approach helps to understand the off-target effects and differential clinical outcomes of these drugs aacrjournals.org. Furthermore, comparative proteomics analysis has revealed the potential of compounds like cryptotanshinone to reverse Gefitinib resistance by impacting the redox process and fatty acid metabolism nih.gov.

Long-term exposure to Gefitinib has been shown to induce epigenetic changes, specifically DNA methylation, which contribute to acquired resistance. Comprehensive DNA methylation and mRNA expression analyses have identified genes that are hypermethylated and downregulated in resistant cells, offering potential targets to overcome resistance mssm.edu.

Advanced Materials Science Applications of this compound (if academically relevant)

The low solubility and bioavailability of Gefitinib present challenges for its clinical application. Advanced materials science offers innovative solutions to overcome these limitations through the development of novel drug delivery systems.

One promising approach involves the use of nanocarriers to improve the delivery of Gefitinib. For instance, modified Gefitinib has been conjugated to iron oxide nanoparticles (Fe3O4 NPs) for magnetic resonance (MR) image-guided drug delivery in the treatment of NSCLC frontiersin.orgnih.gov. This system aims to overcome drug leakage issues and enhance accumulation at the tumor site frontiersin.orgnih.gov. Other nanocarriers that have been explored include Gefitinib-bound carbon dots, apoferritin, and gold nanoparticles frontiersin.orgnih.gov.

Nanostructured lipid carriers (NLCs) have been optimized for the lymphatic delivery of Gefitinib, which could be beneficial for treating metastatic lung cancer biotech-asia.org. These carriers can delay drug release and have an inherent tropism for the lymphatic system biotech-asia.org. Similarly, solid dispersions of Gefitinib have been prepared using spray drying with mucoadhesive polymers to enhance solubility and allow for colon targeting nih.gov.

Inorganic nanocarriers like ZSM-5 silica nanoparticles have also been investigated for loading Gefitinib. This delivery system has shown improved efficacy in A-549 lung cancer cells compared to the free drug pensoft.net. Furthermore, nanoliposomal formulations of Gefitinib have been developed to encapsulate a high payload of the drug, with minimal leakage in serum, offering a promising strategy for targeted delivery nih.gov.

| Drug Delivery System | Material | Key Features | Potential Application | Reference |

| Nanoparticles | Iron Oxide (Fe3O4) | Image-guided delivery, reduced leakage | NSCLC Treatment | frontiersin.orgnih.gov |

| Nanostructured Lipid Carriers | Lipids | Lymphatic targeting, delayed release | Metastatic Lung Cancer | biotech-asia.org |

| Solid Dispersions | Mucoadhesive Polymers | Enhanced solubility, colon targeting | Oral Drug Delivery | nih.gov |

| Nanoparticles | ZSM-5 Silica | Improved efficacy | NSCLC Treatment | pensoft.net |

| Nanoliposomes | Lipids | High drug payload, stability | Targeted Drug Delivery | nih.gov |

Theoretical Framework Development for this compound Systems

Computational and theoretical approaches are increasingly being used to understand the molecular interactions of Gefitinib and to guide the development of more effective derivatives. These frameworks provide insights into the drug's mechanism of action and the structural basis of resistance.

Molecular modeling, docking, and dynamics simulations have been employed to explore the interaction between Gefitinib and its derivatives with the crystal structure of the Epidermal Growth Factor Receptor (EGFR) nih.gov. These studies help in understanding the binding energy and hydrogen bonding affinity, which are crucial for the inhibitory activity of the drug nih.gov. Such computer-aided screening approaches can identify novel drug candidates with improved binding to EGFR nih.gov.

Computational screening and ensemble docking have been used to identify potential Gefitinib analogues that show better binding orientations to the EGFR core cavity than Gefitinib itself nih.gov. These studies have also identified novel "hot spot" residues involved in protein-ligand interactions, providing valuable information for the design of new inhibitors nih.gov.

A systems biology-based in silico analysis has been used to identify off-targets of Gefitinib, which is important for understanding its side effects and potential for drug repurposing researchgate.net. By comparing the binding energies of Gefitinib with the reported ligands of various off-target structures, researchers can predict significant interactions researchgate.net.

Physiologically-based pharmacokinetic (PBPK) modeling is another theoretical framework used to evaluate the effect of covariates and drug-drug interactions on the variability in exposure to EGFR kinase inhibitors like Gefitinib amegroups.org. These models can simulate drug concentrations in virtual patient populations and help in optimizing dosing regimens amegroups.org.

Interdisciplinary Research Opportunities Involving this compound

The multifaceted nature of research on this compound (Gefitinib) inherently fosters interdisciplinary collaboration. The complex challenges associated with its use, particularly in the context of cancer therapy, necessitate a convergence of expertise from various scientific fields.

The development of novel drug delivery systems, as discussed in the materials science section, is a prime example of interdisciplinary research. It requires the collaboration of materials scientists, chemists, pharmacologists, and clinicians to design, synthesize, and evaluate these advanced formulations frontiersin.orgnih.govbiotech-asia.orgpensoft.netnih.gov.

The integration of multi-omics data with clinical research represents a significant opportunity for collaboration between bioinformaticians, computational biologists, molecular biologists, and oncologists. Such collaborations are essential for identifying predictive biomarkers, understanding resistance mechanisms, and personalizing treatment strategies for patients receiving Gefitinib nih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govmssm.edu.

Furthermore, the use of advanced analytical techniques for therapeutic drug monitoring creates a space for collaboration between analytical chemists, pharmacists, and clinicians to optimize patient dosing and improve therapeutic outcomes nih.govdntb.gov.uamdpi.comimpactfactor.orgwisdomlib.org. The development and application of theoretical and computational models also benefit from the synergy between computational chemists, structural biologists, and pharmacologists nih.govnih.govresearchgate.netamegroups.org.

The investigation of novel therapeutic combinations, such as the use of BH3 mimetics to enhance Gefitinib-induced apoptosis, opens up avenues for collaboration between cancer biologists and pharmacologists to develop more effective treatment regimens plos.org. The Lung Cancer Research Foundation's request for proposals focused on curing EGFR mutant lung cancers further underscores the need for collaborative and interdisciplinary approaches to overcome the challenges of resistance to drugs like Gefitinib prnewswire.com.

Q & A

Q. What approaches identify this compound’s long-term degradation products in environmental matrices?

- Methodological Answer : Conduct high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) to detect trace degradation byproducts. Use isotopic labeling to track transformation pathways. Apply quantitative structure-activity relationship (QSAR) models to assess ecological toxicity .

Methodological Frameworks for Research Design

- Formulating Research Questions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address knowledge gaps while aligning with resource constraints .

- Data Analysis : Use multivariate statistics (e.g., principal component analysis) to disentangle confounding variables in complex datasets. Pair with open-source tools like R or Python for reproducibility .

- Reproducibility : Document experimental protocols in line with guidelines from the Beilstein Journal of Organic Chemistry, including raw data deposition in public repositories .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.